An In-Depth Technical Guide to Thalidomide-O-C2-acid: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Thalidomide-O-C2-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-C2-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this particular derivative is not extensively available in the public domain, this document consolidates the known structural and chemical information. To provide a functional context, this guide leverages detailed data from its parent compound, thalidomide (B1683933), and outlines the fundamental principles of its application in targeted protein degradation. This includes a plausible synthetic methodology, its mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and generalized experimental workflows for the synthesis and evaluation of PROTACs incorporating this moiety.
Introduction to Thalidomide-O-C2-acid
Thalidomide-O-C2-acid is a synthetic chemical compound that serves as a functionalized derivative of thalidomide. Its primary application is in the field of targeted protein degradation as a linker-equipped ligand for the E3 ubiquitin ligase Cereblon (CRBN). As a component of a PROTAC, the thalidomide moiety of this molecule facilitates the recruitment of the CRBN E3 ligase complex, while the terminal carboxylic acid of the C2-linker provides a reactive handle for conjugation to a ligand targeting a protein of interest.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propanoic acid |
| CAS Number | 2369068-42-6 |
| Molecular Formula | C₁₆H₁₄N₂O₇ |
| Molecular Weight | 346.29 g/mol |
| SMILES | O=C(O)CCOC1=CC=CC2=C1C(=O)N(C3CCC(=O)NC3=O)C2=O |
Physicochemical and Spectroscopic Properties
Physicochemical Properties of Thalidomide
The following table summarizes the key physicochemical properties of thalidomide. It is important to note that the addition of the O-C2-acid linker will alter these properties, likely increasing polarity and aqueous solubility.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 269-271 °C |
| Boiling Point | 568.9 °C (predicted) |
| Solubility | Sparingly soluble in water, ethanol, and acetone. Soluble in DMF and DMSO. |
| pKa | 11.2 (imide proton) (predicted) |
| LogP | 0.6 (predicted) |
Spectroscopic Data of Thalidomide
The following is a summary of typical spectroscopic data for the parent thalidomide molecule. The spectra for Thalidomide-O-C2-acid would show additional signals corresponding to the O-C2-acid linker.
| Spectroscopy | Key Features |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the phthalimide (B116566) aromatic protons, the glutarimide (B196013) ring protons, and the imide proton. |
| ¹³C NMR (DMSO-d₆) | Carbonyl signals for the phthalimide and glutarimide rings, aromatic carbons, and aliphatic carbons of the glutarimide ring. |
| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching (imide), and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of thalidomide. |
Synthesis of Thalidomide-O-C2-acid
A specific, detailed experimental protocol for the synthesis of Thalidomide-O-C2-acid is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of thalidomide derivatives and related PROTAC linkers. The following represents a generalized, representative protocol.
Plausible Synthetic Protocol
The synthesis would likely proceed through a multi-step sequence, starting from a suitably functionalized phthalic anhydride (B1165640) derivative.
Step 1: Synthesis of 4-hydroxythalidomide
This intermediate can be prepared from 3-hydroxyphthalic anhydride and glutamine in a suitable solvent like pyridine (B92270) or DMF, followed by cyclization.
Step 2: Alkylation of 4-hydroxythalidomide
The hydroxyl group of 4-hydroxythalidomide can be alkylated with a protected 2-carbon linker containing a terminal ester, for example, ethyl 3-bromopropanoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Step 3: Hydrolysis of the Ester
The terminal ester group is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide (B78521) in a mixture of THF and water, to yield the final product, Thalidomide-O-C2-acid.
Mechanism of Action in Targeted Protein Degradation
Thalidomide-O-C2-acid functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event facilitates the formation of a ternary complex between the target protein (recruited by the other end of the PROTAC), the PROTAC molecule itself, and the CRL4-CRBN E3 ligase.
The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple copies of the target protein.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC utilizing Thalidomide-O-C2-acid involves a systematic workflow encompassing chemical synthesis, biochemical and biophysical validation, and cellular evaluation.
Workflow Diagram
